molecular formula C21H19F2NO4 B12101879 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 2296988-69-5

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid

Katalognummer: B12101879
CAS-Nummer: 2296988-69-5
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: BQEGKUIQVHOTLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Vorbereitungsmethoden

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple steps, including the protection of amino groups, cyclobutane ring formation, and the introduction of fluorine atoms. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amino groups during peptide synthesis, allowing for selective reactions to occur. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it suitable for various applications.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid stands out due to its unique structural features and enhanced reactivity. Similar compounds include:

Eigenschaften

CAS-Nummer

2296988-69-5

Molekularformel

C21H19F2NO4

Molekulargewicht

387.4 g/mol

IUPAC-Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-difluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C21H19F2NO4/c1-24(20(18(25)26)11-21(22,23)12-20)19(27)28-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,25,26)

InChI-Schlüssel

BQEGKUIQVHOTLS-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC(C4)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.